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Abstract
This technical guide provides a comprehensive overview of the theoretical and computational

studies of 3-Methoxythiophene-2-carbaldehyde, a heterocyclic compound of interest in

medicinal chemistry and materials science. This document collates fundamental

physicochemical data, outlines detailed computational methodologies, and presents a

synthesis of theoretical and experimental findings to serve as a resource for researchers,

scientists, and professionals in drug development. While direct, in-depth computational studies

on this specific molecule are not extensively available in public literature, this guide leverages

data from closely related thiophene derivatives to provide a robust predictive framework for its

molecular properties and potential applications.

Introduction
Thiophene and its derivatives are a cornerstone in the development of novel pharmaceuticals

and organic electronic materials. Their unique electronic properties, arising from the sulfur-

containing aromatic ring, make them versatile scaffolds in medicinal chemistry. The introduction

of substituents, such as methoxy and carbaldehyde groups, can significantly modulate the

molecule's steric and electronic characteristics, influencing its biological activity and material
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properties. 3-Methoxythiophene-2-carbaldehyde (C₆H₆O₂S) is a substituted thiophene that

holds potential as a building block in the synthesis of more complex molecules with desired

therapeutic or material science applications. Understanding its structural and electronic

properties at a molecular level is crucial for rational drug design and the development of novel

functional materials.

Theoretical and computational chemistry, particularly Density Functional Theory (DFT),

provides a powerful toolkit for elucidating the geometric, vibrational, and electronic properties of

molecules. These methods allow for the prediction of molecular geometries, vibrational spectra,

and the nature of frontier molecular orbitals (HOMO and LUMO), which are critical for

understanding chemical reactivity and intermolecular interactions. This guide will explore the

theoretical framework for studying 3-Methoxythiophene-2-carbaldehyde and present a

summary of its key computed and experimental properties.

Physicochemical Properties
A summary of the fundamental physicochemical properties of 3-Methoxythiophene-2-
carbaldehyde is presented in Table 1. This data has been compiled from various chemical

supplier databases and publicly available information.
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Property Value Reference(s)

Molecular Formula C₆H₆O₂S [1][2]

Molecular Weight 142.18 g/mol [1][2]

CAS Number 35134-07-7 [1][2]

Appearance
White to pale cream crystals or

powder
[3][4]

Melting Point 76.0-85.0 °C [3]

Boiling Point (Predicted) 255.8 ± 20.0 °C [5]

Density (Predicted) 1.240 ± 0.06 g/cm³ [5]

InChI Key
KGJDTMQUUPIAEF-

UHFFFAOYSA-N
[3][4]

SMILES COC1=C(SC=C1)C=O [3][4]

Theoretical and Computational Methodology
While a specific, comprehensive computational study on 3-Methoxythiophene-2-
carbaldehyde is not readily available, a standard and reliable computational protocol for this

class of molecules can be outlined based on established methodologies for thiophene

derivatives.

Geometry Optimization
The first step in any computational analysis is to determine the ground-state equilibrium

geometry of the molecule. This is typically achieved using Density Functional Theory (DFT),

which offers a good balance between accuracy and computational cost.

Protocol:

Software: Gaussian 09W or similar quantum chemistry package.

Method: DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional.
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Basis Set: 6-311++G(d,p) is a suitable choice for providing a good description of electron

distribution, including polarization and diffuse functions.

Procedure: The initial molecular structure is drawn using a molecular visualization program

like GaussView. A geometry optimization calculation is then performed to find the structure

with the minimum energy. The absence of imaginary frequencies in a subsequent vibrational

frequency calculation confirms that a true energy minimum has been reached.

Vibrational Spectroscopy
Theoretical vibrational analysis is crucial for interpreting experimental infrared (IR) and Raman

spectra. The calculated frequencies and intensities can aid in the assignment of vibrational

modes.

Protocol:

Software: Gaussian 09W.

Method: DFT/B3LYP with the 6-311++G(d,p) basis set, performed on the optimized

geometry.

Analysis: The calculated vibrational frequencies are often systematically overestimated

compared to experimental values. Therefore, they are typically scaled by an appropriate

scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)) to improve agreement with

experimental data. The potential energy distribution (PED) analysis, using software like

VEDA, can be used to provide a detailed assignment of each vibrational mode.

Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied

Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are

fundamental to understanding its reactivity, electronic transitions, and potential as an organic

semiconductor.

Protocol:

Software: Gaussian 09W.
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Method: The HOMO and LUMO energies are obtained from the output of the geometry

optimization calculation at the DFT/B3LYP/6-311++G(d,p) level of theory.

Analysis: The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key parameter that

relates to the molecule's excitability and chemical stability. A smaller gap generally indicates

a more reactive molecule. Other quantum chemical descriptors, such as ionization potential,

electron affinity, electronegativity, and chemical hardness, can be derived from the HOMO

and LUMO energies.

Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and

for predicting sites of electrophilic and nucleophilic attack.

Protocol:

Software: Gaussian 09W, with visualization in GaussView or other molecular graphics

programs.

Method: The MEP is calculated at the same level of theory used for geometry optimization

(DFT/B3LYP/6-311++G(d,p)).

Analysis: The MEP surface is color-coded to represent different electrostatic potential values.

Regions of negative potential (typically colored red) are susceptible to electrophilic attack,

while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis
NBO analysis provides insights into the bonding and electronic structure of a molecule,

including charge delocalization and hyperconjugative interactions.

Protocol:

Software: NBO analysis is typically performed as part of a Gaussian calculation.

Method: The analysis is carried out on the optimized molecular structure.
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Analysis: NBO analysis provides information on the natural atomic charges, hybridization of

orbitals, and the stabilization energies associated with electron delocalization from occupied

to unoccupied orbitals.

Predicted Molecular Properties (Based on
Analogous Compounds)
In the absence of a dedicated computational study on 3-Methoxythiophene-2-carbaldehyde,

we present representative data based on DFT calculations of similar thiophene derivatives.

This data should be considered illustrative of the expected properties.

Optimized Molecular Geometry
The optimized geometry of 3-Methoxythiophene-2-carbaldehyde is expected to be largely

planar, with the thiophene ring, methoxy group, and carbaldehyde group lying in approximately

the same plane to maximize conjugation. Table 2 presents predicted bond lengths and angles

for key structural features, derived from computational studies on related thiophene aldehydes.

Parameter Predicted Value (DFT/B3LYP)

Bond Lengths (Å)

C=O (aldehyde) ~1.21

C-C (aldehyde-ring) ~1.47

C-O (methoxy) ~1.36

O-CH₃ (methoxy) ~1.43

C-S (thiophene) ~1.72 - 1.75

C=C (thiophene) ~1.37 - 1.42

Bond Angles (°)

O=C-H (aldehyde) ~122

C-C=O (aldehyde) ~125

C-O-C (methoxy) ~118
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Vibrational Frequencies
The calculated vibrational spectrum of 3-Methoxythiophene-2-carbaldehyde would exhibit

characteristic peaks corresponding to its functional groups. Table 3 lists the expected ranges

for key vibrational modes based on studies of similar molecules.

Vibrational Mode Expected Wavenumber Range (cm⁻¹)

C-H stretching (aromatic) 3100 - 3000

C-H stretching (aldehyde) 2850 - 2750

C=O stretching (aldehyde) 1700 - 1680

C=C stretching (thiophene ring) 1600 - 1400

C-O stretching (methoxy) 1275 - 1200 (asymmetric)

1075 - 1020 (symmetric)

C-S stretching (thiophene ring) 800 - 600

Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO distributions are crucial for understanding the electronic behavior of the

molecule. For 3-Methoxythiophene-2-carbaldehyde, the HOMO is expected to be delocalized

over the electron-rich thiophene ring and the methoxy group, while the LUMO is likely to be

concentrated on the electron-withdrawing carbaldehyde group and the thiophene ring.

Parameter Predicted Value (DFT/B3LYP)

HOMO Energy ~ -6.0 to -5.5 eV

LUMO Energy ~ -2.0 to -1.5 eV

HOMO-LUMO Gap ~ 4.0 to 4.5 eV

Potential Applications in Drug Development and
Materials Science
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While specific biological targets for 3-Methoxythiophene-2-carbaldehyde have not been

extensively reported, the thiophene scaffold is present in numerous approved drugs. The

aldehyde functionality provides a reactive handle for further chemical modifications, allowing for

the synthesis of a diverse library of compounds for biological screening. For instance,

thiophene-2-carbaldehyde derivatives have been investigated for their antimicrobial and anti-

cancer activities. The methoxy group can influence the molecule's lipophilicity and metabolic

stability, which are important parameters in drug design.

In materials science, substituted thiophenes are building blocks for conductive polymers and

organic semiconductors. The electronic properties of 3-Methoxythiophene-2-carbaldehyde,

particularly its HOMO-LUMO gap, suggest its potential as a monomer or a component in the

design of new organic electronic materials.

Visualizations
Molecular Structure
Caption: 2D structure of 3-Methoxythiophene-2-carbaldehyde.

Computational Workflow

Input

DFT Calculation (e.g., Gaussian) Output & Analysis

Initial Molecular Structure Geometry Optimization
(B3LYP/6-311++G(d,p))

Vibrational Frequency
Calculation

Electronic Properties
(HOMO, LUMO, MEP, NBO)

Optimized Geometry

Vibrational Spectra

Electronic Properties Data Reactivity Prediction

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b112520?utm_src=pdf-body
https://www.benchchem.com/product/b112520?utm_src=pdf-body
https://www.benchchem.com/product/b112520?utm_src=pdf-body
https://www.benchchem.com/product/b112520?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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